N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C22H21N5O8 and its molecular weight is 483.437. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Routes and Chemical Reactivities
The synthesis of β-lactams, which structurally resemble parts of the complex molecule , can be efficiently achieved through various synthetic routes. A notable method involves using reagents like 2,2'-dibenzothiazolyl disulfide for synthesizing β-lactams from Schiff's bases and alkox/aryloxy acetic acids. This process highlights a convenient route to these compounds, pivotal in pharmaceutical applications due to their broad biological activities (Sharma & Kanwar, 2004). Furthermore, the formation of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines via one-pot reactions of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis, demonstrates the molecule's potential as a fluorescent probe for mercury ion detection, indicating its utility in environmental and analytical chemistry (Shao et al., 2011).
Biological Activities
The exploration of benzimidazole derivatives for antimicrobial and molluscicidal activities underscores the therapeutic potential of complex molecules with similar structures. These studies involve synthesizing and testing various derivatives for their biological efficacy, providing a foundation for further research into related compounds' potential health applications (Nofal et al., 2002). Additionally, compounds synthesized from N-thiazole and 3-phenyl azetidine-2-ones, derived from 2-aminothiazole, have been screened for antibacterial activity, highlighting the significance of structurally complex molecules in developing new antimicrobial agents (Parvez et al., 2010).
Chemical Properties and Reactions
Research into the oxidation reactivity channels for 2-(pyridin-2-yl)-N,N-diphenylacetamides provides insight into the chemical behaviors and transformations of related compounds under various conditions. These findings are crucial for understanding the reactivity patterns that could influence the synthesis and application of complex molecules, including those with acetamide groups (Pailloux et al., 2007).
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4.C2H2O4/c26-18(22-15-3-4-16-17(8-15)28-7-6-27-16)12-25-10-14(11-25)20-23-19(24-29-20)13-2-1-5-21-9-13;3-1(4)2(5)6/h1-5,8-9,14H,6-7,10-12H2,(H,22,26);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HROZPGKFUFYZJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3CC(C3)C4=NC(=NO4)C5=CN=CC=C5.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.